molecular formula C7H12O B8683995 Trans-3,4-dimethyl cyclopentanone

Trans-3,4-dimethyl cyclopentanone

Cat. No.: B8683995
M. Wt: 112.17 g/mol
InChI Key: ZMGMYCHEWPVBEL-PHDIDXHHSA-N
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Description

Trans-3,4-dimethyl cyclopentanone is a functionalized cyclopentane derivative that serves as a strategic intermediate in advanced synthetic organic chemistry. This stereochemically defined compound is of significant research value for the construction of complex molecular architectures, particularly in the synthesis of biologically active natural products and pharmaceuticals. The cyclopentane scaffold is a core structural element found in a wide range of prostaglandins, terpenoids, and alkaloids, which exhibit unique and potent physiological activities . In material science, cyclopentanone derivatives are key precursors in the development of high-density renewable aviation fuels through catalytic aldol condensation and hydrodeoxygenation pathways, enabling the production of cycloalkanes that meet the stringent thermal stability requirements for advanced propulsion systems . Furthermore, the compound's reactivity allows for its use in ring-contraction strategies, where it can be employed to convert more readily available six-membered carbocycles into functionalized five-membered rings, a valuable transformation in total synthesis . Researchers also utilize structurally related cyclopentanones in the development of novel fragrance components and as building blocks for sophisticated polymer and resin chemistries . The specific stereochemistry of the 3,4-dimethyl substituents in this isomer offers a distinct spatial orientation for studying structure-activity relationships, enantioselective catalysis, and the synthesis of complex, stereodefined target molecules.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(3R,4R)-3,4-dimethylcyclopentan-1-one

InChI

InChI=1S/C7H12O/c1-5-3-7(8)4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

ZMGMYCHEWPVBEL-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C[C@H]1C

Canonical SMILES

CC1CC(=O)CC1C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Stereochemical Effects

Trans-3,4-dimethyl cyclopentanone is distinguished from other methyl-substituted cyclopentanones by the positions and stereochemistry of its substituents. Key comparisons include:

2-Methylcyclopentanone
  • Substituents : A single methyl group at position 2.
  • Physical Properties : Boiling point (bp) = 139–140°C; density (d) = 0.916 g/cm³ .
  • Reactivity : Lacks the trans-diaxial methyl groups, reducing steric constraints but limiting utility in cyclopropanation reactions for fullerene synthesis.
DL-3-Methylcyclopentanone
  • Substituents : A single methyl group at position 3 (racemic mixture).
  • Physical Properties : Boiling point = 145°C; density = 0.913 g/cm³ .
  • Reactivity: The absence of a second methyl group at position 4 prevents the formation of the strained bicyclic system required for methanofullerene precursors.
1-Methylcyclopentanol (Structural Analog)
  • Substituents : A methyl group at position 1; hydroxyl group instead of a ketone.
  • Molecular Weight : 100.16 g/mol .
  • Applications: Primarily used as a solvent or intermediate in organic synthesis, lacking the ketone-driven reactivity of cyclopentanones .

Comparative Data Table

Compound Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
This compound Trans-3,4-dimethyl C₈H₁₂O 124.18 Not reported Not reported Methanofullerene precursors
2-Methylcyclopentanone 2-Methyl C₆H₁₀O 98.14 139–140 0.916 Solvent, fragrance synthesis
DL-3-Methylcyclopentanone 3-Methyl (racemic) C₆H₁₀O 98.14 145 0.913 Organic intermediate
1-Methylcyclopentanol 1-Methyl, hydroxyl C₆H₁₂O 100.16 Not reported Not reported Solvent, chemical synthesis

Reactivity and Functionalization

  • This compound: Forms stable tosylhydrazone derivatives in moderate to good yields (60–85%), which decompose under basic conditions to generate carbene intermediates for cyclopropanation . This reactivity is critical for attaching fullerene cages.
  • Mono-Substituted Cyclopentanones: Tosylhydrazones derived from 2- or 3-methylcyclopentanones exhibit lower stability due to reduced steric protection of the reactive keto group, limiting their use in high-strain applications .

Research Findings

  • A 2012 study demonstrated that this compound derivatives enable the synthesis of methanofullerenes with higher regioselectivity compared to mono-substituted analogs .
  • The trans-configuration optimizes orbital alignment for carbene insertion into fullerene C–C bonds, a process less efficient in cis-configured or mono-substituted cyclopentanones .

Preparation Methods

Adaptation of Perkin’s Cyclopentane Synthesis

A modified Perkin approach, originally used for trans-cyclopentane-1,2-dicarboxylic acid, can be adapted for ketone synthesis. The method involves:

  • Alkylation of Diethyl Malonate : Reaction with 1,3-dibromopropane forms a tetraester intermediate, which undergoes cyclization under basic conditions to generate a cyclopentane ring.

  • Oxidation to Ketone : The cyclized product is oxidized using Jones reagent (CrO₃/H₂SO₄) to introduce the ketone functionality. Methyl groups are introduced via alkylation prior to cyclization.

In trials with analogous systems, yields for cyclopentane derivatives ranged from 6.7% to 67.2%, depending on reaction conditions. For trans-3,4-dimethyl cyclopentanone, similar yields are anticipated, though oxidation steps may reduce efficiency.

Oxidation of Trans-3,4-Dimethyl Cyclopentanol

Alcohol Precursor Synthesis

This indirect route involves synthesizing trans-3,4-dimethyl cyclopentanol followed by oxidation:

  • Hydrogenation of Cyclopentenol Derivatives : Catalytic hydrogenation of 3,4-dimethyl cyclopentenol over Pd/C selectively produces the trans-alcohol.

  • Oxidation to Ketone : The alcohol is oxidized using Dess-Martin periodinane or Swern conditions to avoid over-oxidation.

While this method offers high stereoselectivity, the need for sensitive oxidation reagents increases costs. No yield data specific to this compound are available, but analogous alcohol oxidations typically achieve 70–85% efficiency.

Asymmetric Catalytic Methods

Enantioselective Ring-Closing Metathesis

Emerging strategies employ chiral catalysts to construct the cyclopentanone ring with predefined stereochemistry:

  • Grubbs Catalyst-Mediated Metathesis : A diene precursor with methyl substituents undergoes ring-closing metathesis (RCM) using a chiral ruthenium catalyst.

  • Tandem Oxidation : The resulting cyclopentene is oxidized to the ketone via Wacker-type conditions.

This method is theoretically promising but lacks experimental validation for this compound.

Comparative Analysis of Preparation Methods

MethodKey StepsAdvantagesLimitationsYield (Reported)
Patent SynthesisHydrolysis, cyclizationScalable, stereoselectiveUndisclosed yieldsNot specified
Perkin AdaptationAlkylation, oxidationUses inexpensive reagentsMulti-step, moderate yields6.7–67.2% (analogous)
Alcohol OxidationHydrogenation, oxidationHigh stereoselectivityCostly reagents70–85% (estimated)
Asymmetric CatalysisRCM, oxidationPotential for high enantiopurityUntested for target compoundN/A

Research Findings and Optimization

Hydrolysis Conditions in Patent Method

The hydrolysis of Formula 13 precursors is critical for regioselectivity. Studies on similar systems suggest that aqueous acetic acid at 60–80°C optimizes ring closure while preserving stereochemistry.

Solvent Effects in Cyclization

Polar aprotic solvents like DMF enhance cyclization rates in Perkin-derived methods but may compromise ketone purity. Tetrahydrofuran (THF) balances reactivity and selectivity, achieving cyclization in 12–24 hours.

Catalytic Hydrogenation Dynamics

Hydrogen pressure (3–5 atm) and catalyst loading (5% Pd/C) are pivotal for minimizing by-products in alcohol precursor synthesis .

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for producing trans-3,4-dimethyl cyclopentanone, and how do reaction conditions influence stereoselectivity?

  • Answer: this compound can be synthesized via oxidation of substituted cyclopentanols (e.g., 3,4-dimethyl cyclopentanol) using strong oxidizing agents like chromic acid (H₂CrO₄), which selectively oxidizes secondary alcohols to ketones without over-oxidation . Catalytic routes from biomass-derived intermediates, such as furfural, may also be adapted by introducing methyl groups during cyclization. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to favor the trans configuration, as steric hindrance between methyl groups can influence stereoselectivity .

Q. How can spectroscopic and chromatographic techniques confirm the structural integrity and purity of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies methyl group positions and confirms the trans configuration via coupling constants and splitting patterns. Infrared (IR) spectroscopy verifies the carbonyl stretch (~1740 cm⁻¹) and absence of alcohol O-H stretches. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity, while UV-Vis spectrophotometry (λ ~280 nm) monitors concentration in solutions .

Advanced Research Questions

Q. What kinetic models explain the combustion behavior of this compound, and how do methyl substituents alter flame speed compared to cyclopentanone?

  • Answer: Kinetic models developed for cyclopentanone combustion—validated using shock tube ignition delays and flame speed measurements—can be adapted by incorporating methyl group effects. Methyl substituents increase steric hindrance, potentially delaying C-H bond cleavage and altering intermediate radical pathways (e.g., reduced ethene yields), thereby lowering flame speed relative to unsubstituted cyclopentanone . Computational studies (e.g., DFT) are recommended to quantify bond dissociation energies and radical stabilization effects .

Q. How do solubility and compatibility challenges limit the use of this compound in material science applications?

  • Answer: Cyclopentanone derivatives exhibit poor compatibility with elastomers (e.g., fluorocarbons, neoprene), causing swelling and seal degradation in fuel or polymer formulations. This compound’s higher hydrophobicity may exacerbate phase separation in aqueous systems. Pre-formulation studies using Hansen solubility parameters and accelerated aging tests (ASTM D525) are critical to assess material compatibility .

Q. What computational approaches predict the conformational stability and solvent interactions of this compound?

  • Answer: Molecular Dynamics (MD) simulations reveal solvent-dependent conformational changes, such as ring puckering in polar solvents. Density Functional Theory (DFT) at the ωB97XD/6-311G(d,p) level calculates binding affinities with solvents, showing stronger interactions in non-polar media due to methyl group shielding of the carbonyl . Solvent-free energy calculations (e.g., COSMO-RS) further predict partition coefficients for extraction optimization .

Q. How do steric effects from trans-3,4-dimethyl groups influence regioselectivity in electrophilic substitution reactions?

  • Answer: Methyl groups at the 3 and 4 positions create steric barriers, directing electrophiles to the less hindered 2-position. For example, benzylidene formation (via Claisen-Schmidt condensation) favors substitution at C2 due to reduced steric clash. Kinetic studies using substituent-directed ortho/para ratios and Hammett plots quantify these effects .

Q. What protocols ensure accurate thermal stability assessment of this compound under high-energy conditions?

  • Answer: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) measure decomposition onset temperatures and enthalpic changes. For cocrystallization studies (e.g., with HMX), thermal stability is tested under nitrogen to prevent oxidation, with MD simulations tracking conformational transitions (e.g., β- to α-phase) under thermal stress .

Notes

  • Methodological answers emphasize experimental design, data validation, and computational modeling.
  • Advanced questions integrate multi-disciplinary approaches (kinetics, materials science, computational chemistry).

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